molecular formula C25H27N5O4S B2767036 N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932548-37-3

N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2767036
CAS RN: 932548-37-3
M. Wt: 493.58
InChI Key: NROKQHSTTLICDW-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure Characterization

Research on compounds with similar structural motifs, such as pyrazolo[3,4-d]pyrimidines and their derivatives, often focuses on novel synthetic routes and structural characterization. For instance, Rahmouni et al. (2014) discussed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, providing insights into the diverse reactivity and potential utility of pyrazolo-pyrimidine scaffolds in generating structurally varied compounds (Rahmouni et al., 2014).

Biological Evaluation and Potential Applications

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This study by Damont et al. (2015) highlights the potential application of such compounds in neuroinflammation imaging through positron emission tomography (PET), demonstrating their relevance in biomedical research and potential therapeutic applications (Damont et al., 2015).

Antimicrobial and Insecticidal Applications

Compounds featuring the pyrazolo[3,4-d]pyrimidine core have also been explored for their antimicrobial and insecticidal activities. For example, Fadda et al. (2017) synthesized heterocyclic compounds incorporating a thiadiazole moiety and assessed their efficacy against the cotton leafworm, Spodoptera littoralis, and various bacterial strains, indicating the potential utility of such compounds in agricultural and antimicrobial contexts (Fadda et al., 2017).

Anticancer Activity

Another facet of research investigates the anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. Abdellatif et al. (2014) reported on the synthesis and evaluation of new compounds within this class against the human breast adenocarcinoma cell line MCF-7, underscoring the relevance of structural modifications in enhancing anticancer properties (Abdellatif et al., 2014).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-4-29-15-21-23(28-29)24(32)30(11-10-17-8-6-5-7-9-17)25(27-21)35-16-22(31)26-18-12-19(33-2)14-20(13-18)34-3/h5-9,12-15H,4,10-11,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROKQHSTTLICDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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